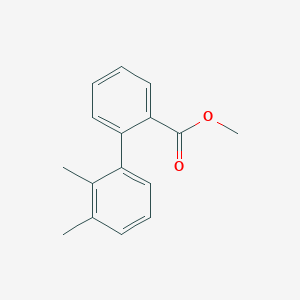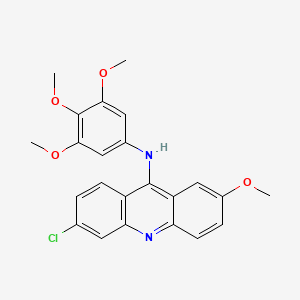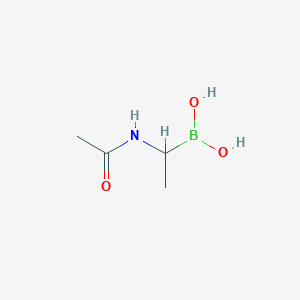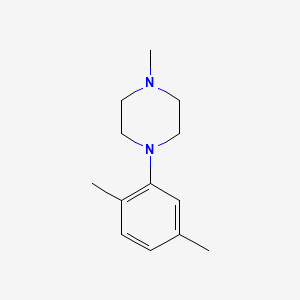
2-Carbomethoxy-2',3'-dimethylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbomethoxy-2’,3’-dimethylbiphenyl is an organic compound with the molecular formula C16H16O2. It is a derivative of biphenyl, characterized by the presence of a carbomethoxy group and two methyl groups on the biphenyl structure. This compound is typically a yellow to pale yellow oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-2’,3’-dimethylbiphenyl can be achieved through various synthetic routes. One common method involves the esterification of 2-carboxy-2’,3’-dimethylbiphenyl with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for 2-Carbomethoxy-2’,3’-dimethylbiphenyl often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Carbomethoxy-2’,3’-dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Carboxy-2’,3’-dimethylbiphenyl
Reduction: 2-Hydroxymethyl-2’,3’-dimethylbiphenyl
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Carbomethoxy-2’,3’-dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Carbomethoxy-2’,3’-dimethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Carbomethoxy-3-thiophenesulfonyl chloride: This compound is similar in structure but contains a thiophene ring and a sulfonyl chloride group.
2-Carbomethoxy-2,3-epoxy-3-prenyl-1,4-naphthoquinone: This compound has an epoxy and prenyl group, making it structurally distinct but functionally similar in some reactions.
Uniqueness
2-Carbomethoxy-2’,3’-dimethylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
methyl 2-(2,3-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-10-13(12(11)2)14-8-4-5-9-15(14)16(17)18-3/h4-10H,1-3H3 |
Clave InChI |
QGSVIWKNTXFSTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)


![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)




